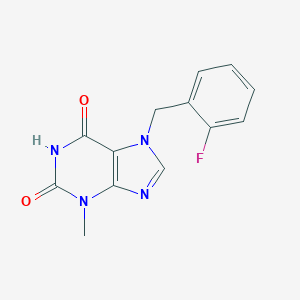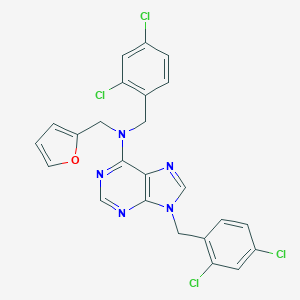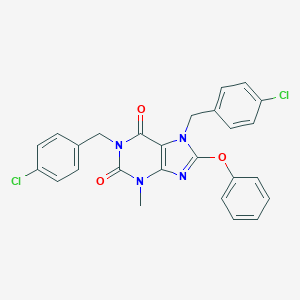![molecular formula C24H19BrN2O3 B295522 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B295522.png)
4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its effects by inducing apoptosis in cancer cells, inhibiting fungal and bacterial growth, and generating reactive oxygen species in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In photodynamic therapy, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its potential as a multifunctional compound with various applications. However, its low solubility in aqueous solutions can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. These include further investigation of its mechanism of action, optimization of its use in photodynamic therapy, and exploration of its potential as a therapeutic agent for various diseases. Additionally, its potential as a photosensitizer for use in diagnostics and imaging techniques could also be explored.
Méthodes De Synthèse
The synthesis of 4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methylbenzylamine in the presence of a base to form an imine intermediate. This intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to yield the desired compound.
Applications De Recherche Scientifique
4-{5-Bromo-2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy.
Propriétés
Formule moléculaire |
C24H19BrN2O3 |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
(4E)-4-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19BrN2O3/c1-16-6-5-7-17(12-16)15-30-22-11-10-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+ |
Clé InChI |
DOPOYCIMFBVKKB-KGENOOAVSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)